Methyl 6-(hydroxymethyl)-5-methylnicotinate
Description
Methyl 6-(hydroxymethyl)-5-methylnicotinate is a substituted nicotinic acid derivative featuring a hydroxymethyl group at position 6 and a methyl group at position 5 of the pyridine ring. The hydroxymethyl group likely enhances polarity and hydrogen-bonding capacity compared to simpler alkyl substituents, influencing solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 6-(hydroxymethyl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6-3-7(9(12)13-2)4-10-8(6)5-11/h3-4,11H,5H2,1-2H3 |
InChI Key |
ANLXJYYNLCGODY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CO)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(hydroxymethyl)-5-methylnicotinate typically involves the esterification of 6-(hydroxymethyl)-5-methylnicotinic acid. One common method involves the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(hydroxymethyl)-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products Formed
Oxidation: 6-(Carboxymethyl)-5-methylnicotinic acid.
Reduction: 6-(Hydroxymethyl)-5-methyl-3-pyridinemethanol.
Substitution: 6-(Hydroxymethyl)-5-bromomethylnicotinate.
Scientific Research Applications
Chemistry
Methyl 6-(hydroxymethyl)-5-methylnicotinate serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules, facilitating the exploration of new chemical reactions.
Biology
The compound has been investigated for various biological activities , including:
- Antimicrobial Properties : Exhibiting significant activity against bacteria such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Studies indicate its potential to inhibit pro-inflammatory cytokines and enzymes.
Medicine
In medicinal chemistry, this compound is explored for:
- Drug Development : Its structural characteristics may allow it to modulate nicotinic receptors, presenting opportunities for treating conditions related to inflammation and central nervous system disorders.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl Nicotinate | Simple methyl ester of nicotinic acid | Antimicrobial properties |
| Methyl 6-Methylnicotinate | Contains an additional methyl group | Central nervous system effects |
| Methyl 6-Hydroxy-2-methylpyridine-3-carboxylate | Hydroxyl group at a different position | Potential anti-inflammatory properties |
| This compound | Hydroxymethyl and phenyl substituents | Unique pharmacological profile |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
- Anti-inflammatory Mechanism : In vitro studies showed that the compound effectively reduced nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential role in modulating inflammatory responses.
- Therapeutic Applications : Preliminary research suggests that this compound may have applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier effectively. Investigations into its interactions with neurotransmitter systems are ongoing for potential neuroprotective effects.
Mechanism of Action
The mechanism of action of Methyl 6-(hydroxymethyl)-5-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The hydroxymethyl group may play a role in enhancing the compound’s binding affinity to its targets, leading to increased biological activity.
Comparison with Similar Compounds
Structural Analogs and Key Substituents
The following table summarizes structural analogs, substituents, and key properties:
Physicochemical Properties
Polarity and Solubility :
- The hydroxymethyl group in Methyl 6-(hydroxymethyl)-5-methylnicotinate is expected to increase water solubility compared to methyl or chloro analogs (e.g., Methyl 6-methylnicotinate) due to hydrogen-bonding capacity .
- Methoxy groups (e.g., in Methyl 5-fluoro-6-methoxynicotinate) reduce polarity compared to hydroxymethyl but enhance stability against oxidation .
- Reactivity: Electron-withdrawing groups (e.g., nitro, cyano, chloro) in analogs like Methyl 6-chloro-5-nitronicotinate promote electrophilic substitution reactions, whereas hydroxymethyl may favor nucleophilic reactions or oxidation . The hydroxymethyl group can be oxidized to a carboxylic acid, enabling further derivatization—a pathway less accessible in methoxy- or cyano-substituted compounds.
Biological Activity
Methyl 6-(hydroxymethyl)-5-methylnicotinate is a derivative of nicotinic acid with notable biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the chemical formula . Its structure features a hydroxymethyl group at the 6 position and a methyl group at the 5 position on the pyridine ring. This unique arrangement contributes to its distinct biological properties compared to other nicotinic acid derivatives.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Nicotinic Acetylcholine Receptor Interaction : Studies have shown that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the central and peripheral nervous systems. Its binding affinity and efficacy at these receptors suggest potential applications in neuropharmacology.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antioxidant Activity : The compound has demonstrated antioxidant effects in vitro, which could be beneficial in mitigating oxidative stress-related conditions.
The biological activity of this compound is primarily attributed to its interaction with nAChRs. This interaction can modulate neurotransmitter release and neuronal excitability, potentially leading to improved cognitive function and neuroprotection. Additionally, its structural modifications influence its reactivity and binding efficiency, providing insights into optimizing its pharmacological properties.
Synthesis Methods
Several methods for synthesizing this compound have been reported:
- Esterification : The compound can be synthesized through esterification reactions involving nicotinic acid derivatives and alcohols under acidic conditions.
- Oxidation of Pyridine Derivatives : Oxidative processes involving pyridine derivatives can yield this compound with varying yields depending on the reaction conditions .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 6-(hydroxymethyl)nicotinate | 56026-36-9 | Hydroxymethyl group at the 6 position |
| Methyl 5-(hydroxymethyl)nicotinate | 129747-52-0 | Hydroxymethyl group at the 5 position |
| Ethyl 5-(hydroxymethyl)picolinate | 30766-22-4 | Ethyl group instead of methyl |
| Methyl 4,6-dihydroxynicotinate | 79398-27-9 | Two hydroxyl groups at positions 4 and 6 |
This table highlights the structural variations among these compounds and their potential implications for biological activity.
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound:
- Neuroprotective Effects : A study conducted on animal models indicated that this compound could enhance cognitive functions by modulating cholinergic signaling pathways, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Research : Experimental models have demonstrated that this compound can reduce markers of inflammation, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
